2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate
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Overview
Description
2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H10Cl3NO3. It is a derivative of phenyl acetate and contains a trichlorophenyl group, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with phenyl acetate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-5°C. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at 0°C.
Substitution: NaOCH3 in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The trichlorophenyl group is known to interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The compound can bind to active sites of enzymes, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate is unique due to the presence of both the trichlorophenyl and carbamoyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C15H10Cl3NO3 |
---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
[2-[(2,4,5-trichlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H10Cl3NO3/c1-8(20)22-14-5-3-2-4-9(14)15(21)19-13-7-11(17)10(16)6-12(13)18/h2-7H,1H3,(H,19,21) |
InChI Key |
KHFISQREWFACAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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